GRL0617
GRL0617
GRL-0617 is a benzamide resulting from the formal condensation of the carboxy group of 5-amino-2-methylbenzoic acid with the amino group of (1R)-1-(naphthalen-1-yl)ethan-1-amine. It is a potent noncovalent inhibitor (IC50 = 600 nM) of severe acute respiratory syndrome-coronavirus papain-like protease (SARS-CoV PLpro). It has a role as an anticoronaviral agent and a protease inhibitor. It is a member of naphthalenes, a substituted aniline, a member of benzamides and a secondary carboxamide.
Brand Name:
Vulcanchem
CAS No.:
1093070-16-6
VCID:
VC0529245
InChI:
InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1
SMILES:
CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
Molecular Formula:
C20H20N2O
Molecular Weight:
304.4 g/mol
GRL0617
CAS No.: 1093070-16-6
Cat. No.: VC0529245
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | GRL-0617 is a benzamide resulting from the formal condensation of the carboxy group of 5-amino-2-methylbenzoic acid with the amino group of (1R)-1-(naphthalen-1-yl)ethan-1-amine. It is a potent noncovalent inhibitor (IC50 = 600 nM) of severe acute respiratory syndrome-coronavirus papain-like protease (SARS-CoV PLpro). It has a role as an anticoronaviral agent and a protease inhibitor. It is a member of naphthalenes, a substituted aniline, a member of benzamides and a secondary carboxamide. |
|---|---|
| CAS No. | 1093070-16-6 |
| Molecular Formula | C20H20N2O |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide |
| Standard InChI | InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1 |
| Standard InChI Key | UVERBUNNCOKGNZ-CQSZACIVSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
| SMILES | CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator